An In-Depth Technical Guide to the Chemical Properties of Sebacic Acid
An In-Depth Technical Guide to the Chemical Properties of Sebacic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacic acid, systematically known as decanedioic acid, is a naturally occurring saturated dicarboxylic acid with the chemical formula C₁₀H₁₈O₄.[1] Primarily derived from castor oil, this versatile C10 aliphatic dicarboxylic acid is a white crystalline powder or granular solid at room temperature.[2][3] Its linear structure, featuring a carboxylic acid group at each end of an eight-carbon chain, imparts a unique combination of properties that make it a valuable building block in a multitude of applications. These range from the synthesis of high-performance polymers like Nylon 6,10 and the formulation of plasticizers and lubricants to its use in cosmetics and as a corrosion inhibitor.[4][5][6] For professionals in research and drug development, a thorough understanding of its chemical properties is paramount for leveraging its full potential in novel applications. This guide provides a comprehensive overview of the key chemical characteristics of sebacic acid, complete with detailed experimental protocols and visual representations of its primary reactions.
Physicochemical Properties
The physical and chemical properties of sebacic acid are summarized in the tables below, providing a clear reference for its fundamental characteristics.
General and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₄ |
| Molecular Weight | 202.25 g/mol |
| Appearance | White crystalline powder or flakes[2] |
| Melting Point | 131–137 °C[7][8] |
| Boiling Point | 294.4 °C at 100 mmHg[1] |
| Density | ~1.209 g/cm³ at 20°C |
| Flash Point | 220 °C[7] |
Solubility and Acidity
| Property | Value |
| Solubility in Water | 1.0 g/L at 20 °C[9] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether; slightly soluble in benzene (B151609) and carbon tetrachloride.[10] |
| pKa₁ | 4.59 (at 25 °C)[1] |
| pKa₂ | 5.59 (at 25 °C)[1] |
Experimental Protocols
This section details standardized methodologies for determining the key physicochemical properties of sebacic acid.
Determination of Melting Point (Capillary Method)
The melting point of sebacic acid can be accurately determined using the capillary tube method, a standard technique for crystalline solids.[11][12]
-
Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), spatula, and a mortar and pestle.
-
Procedure :
-
A small amount of finely powdered sebacic acid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
A rapid heating rate is initially used to determine an approximate melting range.
-
A fresh sample is then heated slowly (1-2 °C per minute) through the approximate melting range.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[13]
-
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a substance, consistent with OECD Guideline 105.[5][14][15]
-
Apparatus : Analytical balance, constant temperature water bath with shaker, centrifuge, and a suitable analytical instrument (e.g., HPLC or pH meter for titration).
-
Procedure :
-
An excess amount of sebacic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
The flask is agitated in a constant temperature shaker bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then centrifuged to separate the undissolved solid.
-
A known volume of the clear supernatant is carefully removed.
-
The concentration of sebacic acid in the supernatant is determined using an appropriate analytical method.
-
Determination of pKa (Potentiometric Titration)
The acid dissociation constants (pKa) of sebacic acid are determined by potentiometric titration.[16][17][18][19][20]
-
Apparatus : pH meter with a combination glass electrode, burette, magnetic stirrer, and a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Procedure :
-
A known concentration of sebacic acid is dissolved in deionized water.
-
The solution is titrated with the standardized NaOH solution, adding the titrant in small increments.
-
The pH of the solution is recorded after each addition, allowing the reading to stabilize.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The two equivalence points are determined from the inflection points of the curve.
-
The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the point halfway between the first and second equivalence points.
-
Reactivity and Chemical Transformations
Sebacic acid's two carboxylic acid functional groups are the centers of its reactivity, allowing it to undergo a variety of chemical transformations.
Esterification
Sebacic acid readily undergoes esterification with alcohols in the presence of an acid catalyst to form diesters.[21][22] These esters are widely used as plasticizers, lubricants, and emollients.[4]
-
Experimental Protocol for Diethyl Sebacate Synthesis :
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, sebacic acid, a molar excess of ethanol, and a catalytic amount of sulfuric acid are combined in a suitable solvent like toluene.
-
The mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
The reaction is monitored by the amount of water collected.
-
Upon completion, the mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude diethyl sebacate, which can be further purified by distillation.
-
Caption: Fischer esterification of sebacic acid with ethanol.
Polymerization: Synthesis of Nylon 6,10
A hallmark reaction of sebacic acid is its polycondensation with a diamine, such as hexamethylenediamine (B150038), to produce a polyamide. The reaction with hexamethylenediamine yields Nylon 6,10, a high-performance polymer.[12] For laboratory synthesis, the more reactive sebacoyl chloride is often used in an interfacial polymerization.[8][23][24]
-
Experimental Protocol for Interfacial Polymerization of Nylon 6,10 :
-
An aqueous solution of hexamethylenediamine and a base (e.g., sodium hydroxide) is prepared in a beaker.
-
A solution of sebacoyl chloride in a water-immiscible organic solvent (e.g., hexane) is carefully layered on top of the aqueous solution, creating a distinct interface.
-
A film of Nylon 6,10 forms at the interface of the two solutions.
-
Using forceps, the polymer film can be grasped and continuously drawn out as a "rope".
-
The resulting nylon rope is then washed with water and acetone (B3395972) to remove unreacted monomers and byproducts, and then allowed to dry.
-
Caption: Synthesis of Nylon 6,10 via interfacial polymerization.
Salt Formation
As a dicarboxylic acid, sebacic acid reacts with bases to form salts. For example, with sodium hydroxide, it forms disodium (B8443419) sebacate. These salts have applications as corrosion inhibitors.[2]
Caption: Neutralization of sebacic acid with sodium hydroxide.
Corrosion Inhibition
Sebacic acid and its salts are effective corrosion inhibitors for metals such as steel and zinc.[10][25][26] The mechanism involves the adsorption of the sebacate anions onto the metal surface, forming a protective, insoluble film of metal carboxylates.[27] This film acts as a barrier, preventing corrosive agents from reaching the metal surface.[2]
Caption: Mechanism of corrosion inhibition by sebacic acid.
Spectroscopic Analysis
Spectroscopic techniques are essential for the identification and characterization of sebacic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of sebacic acid exhibits characteristic absorption bands for the carboxylic acid functional group.[28][29][30][31]
-
Key Absorptions :
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching band around 1700 cm⁻¹.
-
C-H stretching bands just below 3000 cm⁻¹.
-
-
Experimental Protocol (KBr Pellet Method) :
-
A small amount of dry sebacic acid (1-2 mg) is ground with potassium bromide (KBr) (100-200 mg).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The FTIR spectrum of the pellet is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information about the sebacic acid molecule.[1][32][33][34][35]
-
¹H NMR : The spectrum typically shows a broad singlet for the acidic protons of the carboxylic acid groups (highly deshielded), and multiplets for the methylene (B1212753) protons of the alkyl chain.
-
¹³C NMR : The spectrum will show a signal for the carbonyl carbon of the carboxylic acid (deshielded) and distinct signals for the different methylene carbons in the chain.
-
Experimental Protocol :
-
A small amount of sebacic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.
-
Conclusion
Sebacic acid's well-defined chemical properties, stemming from its linear dicarboxylic acid structure, make it a highly valuable and versatile chemical intermediate. Its ability to undergo esterification and polymerization, coupled with its utility as a corrosion inhibitor, underpins its widespread use in various industrial and scientific fields. For researchers and drug development professionals, the information and protocols provided in this guide serve as a foundational resource for the application and further investigation of this important bio-based chemical.
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